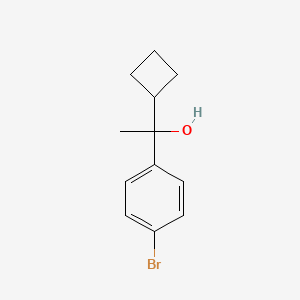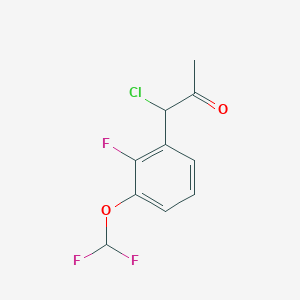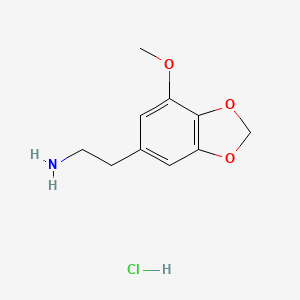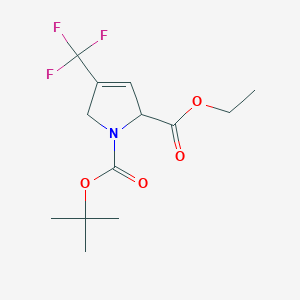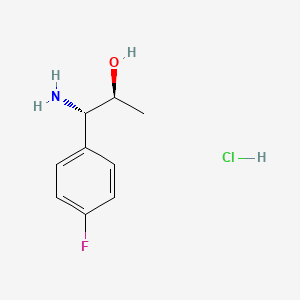
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dichlorophenyl group: This step might involve a substitution reaction using a dichlorophenyl halide.
Addition of the trifluoromethyl group: This can be done using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridine are often explored for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the methanol group.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxylic acid: Has a carboxylic acid group instead of methanol.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-amine: Contains an amine group.
Uniqueness
The presence of the methanol group in 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol may confer unique properties, such as increased solubility in certain solvents or specific interactions with biological targets.
特性
分子式 |
C13H8Cl2F3NO |
|---|---|
分子量 |
322.11 g/mol |
IUPAC名 |
[2-(2,3-dichlorophenyl)-3-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-1-2-8(11(9)15)12-10(13(16,17)18)7(6-20)4-5-19-12/h1-5,20H,6H2 |
InChIキー |
VQOLPJAKWKRXTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




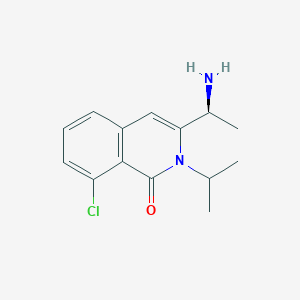
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
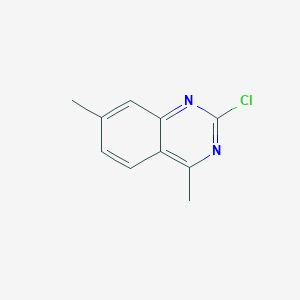
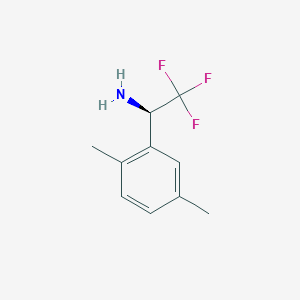
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

